molecular formula C22H18ClN7O3 B2779642 benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923514-92-5

benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2779642
CAS No.: 923514-92-5
M. Wt: 463.88
InChI Key: NTYQGHWYBLIEDO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a benzodioxole moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a triazolopyrimidine group bearing a 4-chlorophenyl substituent. Key structural attributes include:

  • Benzodioxole group: Imparts metabolic stability and influences lipophilicity .
  • Triazolopyrimidine core: Common in adenosine receptor antagonists and kinase inhibitors .
  • 4-Chlorophenyl substituent: Enhances binding affinity through hydrophobic interactions .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O3/c23-15-2-4-16(5-3-15)30-21-19(26-27-30)20(24-12-25-21)28-7-9-29(10-8-28)22(31)14-1-6-17-18(11-14)33-13-32-17/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYQGHWYBLIEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to synthesize the current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzo[d][1,3]dioxole moiety linked to a piperazine and a triazolopyrimidine structure. The presence of the 4-chlorophenyl group enhances its pharmacological properties due to increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties associated with derivatives of the benzo[d][1,3]dioxole structure. For instance:

  • In vitro Studies : Compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines including HepG2 and HCT116. These values were notably lower than those of the standard drug doxorubicin (IC50 = 7.46 µM for HepG2) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of the EGFR pathway and induction of apoptosis via mitochondrial pathways, as evidenced by annexin V-FITC assays and cell cycle analyses .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Bacterial Strains : Tests against Escherichia coli and Staphylococcus aureus indicated significant antimicrobial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Fungal Inhibition : The compound's derivatives have been reported to exhibit antifungal activity against Candida albicans, with MIC values ranging from 12.5 µg/mL to 25 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of benzo[d][1,3]dioxole derivatives can be influenced by various structural modifications:

Modification TypeEffect on Activity
Electron-withdrawing groups (e.g., Cl, NO2)Enhance antimicrobial activity
Bulky hydrophobic groups (e.g., cyano-biphenyl)Increase potency against certain bacterial strains
Alterations in the triazole or pyrimidine moietiesCan significantly alter both anticancer and antimicrobial efficacy

This highlights the importance of SAR studies in optimizing the biological activity of such compounds.

Case Studies

Several case studies have been published focusing on the synthesis and evaluation of biological activities:

  • Study on Anticancer Properties : A study involving bis-benzo[d][1,3]dioxol compounds showed that certain derivatives had enhanced cytotoxicity against cancer cells while remaining non-cytotoxic to normal cells .
  • Antimicrobial Testing : Another research effort evaluated a series of benzotriazole derivatives linked to pyrazolidinedione moieties for their antimicrobial properties. Some compounds exhibited comparable effectiveness to standard antibiotics .

Scientific Research Applications

Structure and Properties

The compound features a unique structure that combines multiple pharmacophores:

  • Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity.
  • Triazole and Pyrimidine Rings : These heterocycles are often associated with diverse biological activities including antimicrobial and anticancer properties.
  • Piperazine Moiety : Commonly found in various pharmaceuticals, contributing to the compound's receptor binding capabilities.

Recent studies have indicated that derivatives of this compound exhibit promising biological activities:

  • Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to inhibit tumor growth in preclinical models by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to combat bacterial infections. Research indicates that similar triazole-containing compounds have demonstrated significant antibacterial activity against resistant strains of bacteria .
  • CNS Activity : The piperazine component suggests potential neuroactive properties. Compounds with piperazine rings are often explored for their effects on neurotransmitter systems, making them candidates for treating neurological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on similar compounds reveal that modifications to the benzo[d][1,3]dioxole or triazole moieties can significantly impact biological activity. For example:

  • Substituents on the chlorophenyl group can enhance potency against specific targets.
  • Variations in the piperazine substituent can influence the compound’s pharmacokinetics and receptor affinity .

Case Studies

Several case studies illustrate the therapeutic potential of related compounds:

  • A study on a triazole derivative demonstrated a reduction in liver triglyceride levels and inflammation in a mouse model of nonalcoholic steatohepatitis (NASH), highlighting its potential for metabolic disease treatment .
  • Another investigation revealed that modifications to the piperazine structure resulted in enhanced binding affinity to serotonin receptors, suggesting applications in treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Physicochemical Properties

The following table highlights structural differences and calculated properties between the target compound and its analogs:

Compound Name / ID Substituent (R) Molecular Weight LogP* Key Functional Groups Reference
Target Compound 4-Chlorophenyl 492.89 3.8 Benzodioxole, triazolopyrimidine, piperazine
Benzo[d][1,3]dioxol-5-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone Benzyl 498.92 4.1 Benzodioxole, triazolopyrimidine, benzyl
1-[4-(3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone 4-Chlorophenylacetyl 464.34 3.5 Chlorophenylacetyl, triazolopyrimidine
[4-(3-(4-Methylphenyl)-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl, CF3 505.94 4.6 Trifluoromethyl, methylphenyl

*LogP values estimated using fragment-based methods (e.g., Crippen’s method via Multiwfn ).

Q & A

Q. What in silico tools predict binding affinity for target proteins?

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 8D1) to model interactions with kinase domains. Focus on hydrogen bonding with piperazine nitrogen and hydrophobic contacts with chlorophenyl groups .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, prioritizing analogs with RMSD < 2.0 Å .

Q. How to design stable formulations for in vivo studies?

  • Excipient Screening : Test cyclodextrins or PEGylation to enhance bioavailability. For example, PEG 400 increases solubility by 3-fold in pharmacokinetic studies .
  • Stability-Indicating HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to monitor degradation under accelerated conditions (40°C/75% RH) .

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